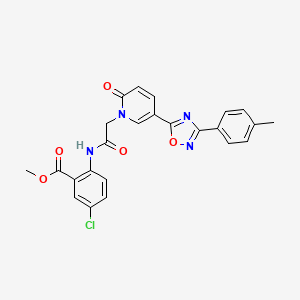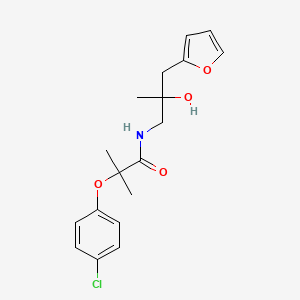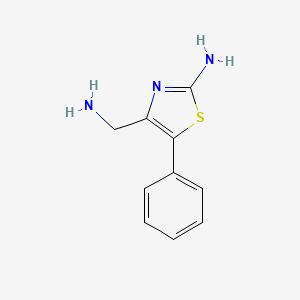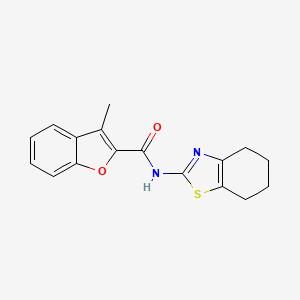![molecular formula C16H21N5O2 B2726535 4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-24-8](/img/structure/B2726535.png)
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione (DMPI) is a purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMPI is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) and has been shown to have various biological effects in vitro and in vivo.
Mechanism of Action
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE). PDEs are enzymes that break down cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, this compound can increase the levels of cAMP and cGMP, which can have various biological effects. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative effects through its inhibition of PDE.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation. In cardiovascular disease, this compound can reduce blood pressure and improve endothelial function. In neurodegenerative disorders, this compound can improve cognitive function and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione has several advantages for lab experiments. It is a potent inhibitor of PDE and has been extensively studied for its biological effects. However, this compound also has limitations. It is a relatively complex molecule to synthesize, and its potency can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for 4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione research. One area of interest is the potential use of this compound as a therapeutic agent for cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is the development of more potent and selective PDE inhibitors based on the structure of this compound. Additionally, the role of this compound in other biological processes, such as inflammation and immune function, should be further investigated.
Synthesis Methods
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione can be synthesized through a multistep process starting from 2,6-diaminopurine. The first step involves the reaction of 2,6-diaminopurine with acetic anhydride to form 2,6-diacetamidopurine. This intermediate is then reacted with propylamine and triethylamine to form 2,6-diacetamido-4-propylamino-1,3,5-triazine. The final step involves the reaction of 2,6-diacetamido-4-propylamino-1,3,5-triazine with isobutyraldehyde and sodium borohydride to form this compound.
Scientific Research Applications
4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. This compound has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In cardiovascular disease, this compound has been shown to have vasodilatory effects and can reduce blood pressure. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
4,7-dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-6-7-19-11(4)9-20-12-13(17-15(19)20)18(5)16(23)21(14(12)22)8-10(2)3/h9H,2,6-8H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJBWEKJSTVJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)




![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)
![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)


![(E)-4-(Dimethylamino)-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]but-2-enamide](/img/structure/B2726471.png)
![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)

![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2726475.png)